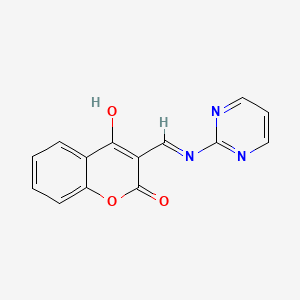

(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione

Description

Properties

IUPAC Name |

4-hydroxy-3-[(E)-pyrimidin-2-yliminomethyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-12-9-4-1-2-5-11(9)20-13(19)10(12)8-17-14-15-6-3-7-16-14/h1-8,18H/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKIKTVSIRYUOM-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione typically involves the condensation of chroman-2,4-dione with a pyrimidine derivative under basic or acidic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The methylene bridge and pyrimidine ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Chroman-2,4-dione Family

The target compound belongs to a broader class of chroman-2,4-dione derivatives with varying substituents on the methyleneamino group. Key structural analogues include:

Key Observations :

- Substituent Effects : The pyrimidin-2-yl group in the target compound introduces a heteroaromatic ring, which may enhance π-π stacking interactions with biological targets compared to halogenated aryl groups (e.g., 4-iodophenyl or 2,4-difluorophenyl) .

- Metal Complexation : Palladium(II) complexes of chroman-2,4-dione derivatives demonstrate moderate antimicrobial activity, suggesting that the target compound could be explored for metal coordination to enhance efficacy .

Comparison with Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives

Compounds with imidazolidine-2,4-dione or thiazolidine-2,4-dione cores share the dione motif but differ in ring structure and substituents:

Key Observations :

- Biological Activity : Thiazolidine-dione derivatives like YPC-21440 show kinase inhibition, while cobalt(III)-coumarin complexes exhibit photodynamic cytotoxicity, highlighting the therapeutic versatility of dione-containing scaffolds .

Biological Activity

(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound belongs to the class of chroman derivatives and features a unique structural configuration that combines chroman and pyrimidine moieties. The synthesis typically involves the condensation of chroman-2,4-dione with pyrimidin-2-ylamine under controlled conditions to yield the desired (Z)-isomer.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exert its effects by inhibiting or activating these targets, leading to various biochemical responses that manifest as biological effects.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, one derivative demonstrated the ability to induce apoptosis in cancer cells through a caspase-dependent pathway. This was evidenced by the upregulation of G1 cell cycle inhibitory proteins (e.g., p21 and p27) and downregulation of cyclins involved in cell cycle progression, resulting in cell cycle arrest at the G1/S boundary .

Table 1: Summary of Anticancer Activity

| Activity Type | Mechanism | Reference |

|---|---|---|

| Apoptosis Induction | Caspase activation | |

| Cell Cycle Arrest | Upregulation of p21, p27 | |

| Tumor Growth Inhibition | In vivo studies in mouse models |

Antimicrobial and Antiviral Activities

In addition to anticancer effects, this compound has been explored for its antimicrobial and antiviral properties. These activities are attributed to its ability to disrupt cellular processes in pathogens, although specific mechanisms remain under investigation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Chemotherapeutic Agent Development : A study focused on synthesizing derivatives aimed at enhancing chemotherapeutic efficacy against various cancer cell lines. One derivative showed promising results in reducing tumor growth in syngeneic mouse models while exhibiting selective toxicity towards cancer cells .

- Methyl Modifying Enzyme Modulation : Research has indicated that compounds similar to this compound can modulate methyl modifying enzymes linked to several diseases. This suggests potential therapeutic applications beyond oncology .

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds reveal that this compound exhibits unique biological activities due to its specific structural features. For example:

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | Unique Features |

|---|---|---|

| Chroman-2,4-dione | General Antioxidant | Basic structure |

| Pyrimidin-2-ylamine | Precursor | Key reactant in synthesis |

| (Z)-3-(4,6-diphenylpyrimidin-2-ylamino)methylene-chromenone | Anticancer | Enhanced potency against specific kinases |

Q & A

Basic: What are the recommended methodologies for synthesizing (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione?

The synthesis typically involves Michael addition and condensation reactions under catalyst-free conditions. A plausible approach includes:

- Step 1 : Condensation of a substituted amine (e.g., pyrimidin-2-amine) with a chroman-2,4-dione precursor to form an enaminone intermediate.

- Step 2 : Intramolecular cyclization and dehydration to yield the final product.

Basic: How can the structural integrity of this compound be validated experimentally?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to confirm substituent positions and stereochemistry (e.g., Z-configuration).

- X-ray diffraction : Resolve crystal structures to verify bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds).

Basic: What computational tools are suitable for predicting molecular interactions of this compound?

- Docking studies : Use AutoDock4 with flexible sidechains to simulate binding to biological targets (e.g., enzymes).

- Protocol: Prepare ligand and receptor files in PDBQT format, set grid parameters to cover active sites, and run Lamarckian genetic algorithm (50–100 runs).

- DFT calculations : Apply gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) to optimize geometry and evaluate electronic properties .

Advanced: How do structural modifications influence its structure-activity relationships (SAR)?

Substituent effects on bioactivity can be systematically analyzed:

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Scenario : Docking predicts strong binding, but in vitro assays show low activity.

- Resolution :

Re-optimize protonation states and tautomeric forms (e.g., keto-enol equilibrium).

Validate target flexibility using molecular dynamics (MD) simulations.

Test metabolite stability (e.g., oxidation by HO• radicals) using EPR spectroscopy .

Advanced: What role do hydrogen-bonding patterns play in its crystallographic behavior?

- Graph set analysis (Etter’s formalism) reveals motifs like rings in crystals, stabilizing supramolecular assemblies.

Advanced: What are the oxidative degradation pathways of this compound under physiological conditions?

- HO• radical attack : Dominates at the methylene bridge or pyrimidine ring, leading to hydroxylated or cleaved products.

Advanced: How can bioactivity be optimized through rational design?

- Strategies :

Advanced: How does chirality influence pharmacological properties?

- Z/E isomerism : The Z-configuration is critical for planar alignment with target binding pockets.

Advanced: What are synergistic combinations involving this compound for multi-target therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.